4-Cyanobenzene-1-sulfonyl fluoride
Overview
Description
4-Cyanobenzene-1-sulfonyl fluoride is a chemical compound with the CAS Number: 33719-37-8 . It has a molecular weight of 185.18 . The IUPAC name for this compound is 4-cyanobenzene-1-sulfonyl fluoride .
Molecular Structure Analysis
The InChI code for 4-Cyanobenzene-1-sulfonyl fluoride is 1S/C7H4FNO2S/c8-12(10,11)7-3-1-6(5-9)2-4-7/h1-4H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
4-Cyanobenzene-1-sulfonyl fluoride is a powder with a melting point of 88-92°C . and is stored at room temperature .Scientific Research Applications
Inhibitors of β-Carbonic Anhydrases
4-Cyanobenzene-1-sulfonyl fluoride derivatives have been studied for their potential as inhibitors of β-carbonic anhydrases from Mycobacterium tuberculosis. These enzymes are crucial for the bacterium's life cycle, and their inhibition could lead to new antimycobacterial agents with different mechanisms of action, potentially addressing drug resistance issues (Ceruso, Vullo, Scozzafava, & Supuran, 2014).
Radiopharmaceutical Development
Sulfonyl fluorides, including those derived from 4-Cyanobenzene-1-sulfonyl fluoride, are being explored as prosthetic compounds in radiopharmaceutical development. Their ability to incorporate fluorine-18, a radioactive isotope, makes them suitable for creating biomarkers for positron emission tomography (PET) imaging (Inkster et al., 2012).
Polymer Synthesis and Applications
Aminobenzenesulfonyl fluorides, such as 4-Cyanobenzene-1-sulfonyl fluoride, enable the synthesis of a wide range of polymers and copolymers with sulfonic acid groups. These materials have applications in various fields, including as potential electrolytes for lithium batteries (Hart & Timmerman, 1960).
Synthesis of Functionalized Isoxazoles
The compound has been used to develop a new fluorosulfonylation reagent, 1-bromoethene-1-sulfonyl fluoride. This reagent facilitates the regioselective synthesis of functionalized isoxazoles, expanding the scope of chemical synthesis (Leng & Qin, 2018).
Synthesis of Sulfonyl Fluorides
An efficient method for the synthesis of polyfluoroalkanesulfonyl fluorides, derived from 4-Cyanobenzene-1-sulfonyl fluoride, has been reported. These compounds have potential applications in the development of electrolytes for lithium batteries (Toulgoat, Langlois, Médebielle, & Sanchez, 2007).
Electrochemical Synthesis
The electrochemical synthesis of sulfonyl fluorides using thiols or disulfides in combination with potassium fluoride represents an environmentally friendly approach to produce these functional groups, with applications in click chemistry and other fields (Laudadio et al., 2019).
Safety And Hazards
The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements associated with it are H302, H312, H314, H332, and H335 . These indicate that it is harmful if swallowed, in contact with skin, causes severe skin burns and eye damage, harmful if inhaled, and may cause respiratory irritation .
properties
IUPAC Name |
4-cyanobenzenesulfonyl fluoride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FNO2S/c8-12(10,11)7-3-1-6(5-9)2-4-7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKZXWWMBQGHLNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)S(=O)(=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyanobenzene-1-sulfonyl fluoride | |
CAS RN |
33719-37-8 | |
Record name | 4-cyanobenzene-1-sulfonyl fluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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